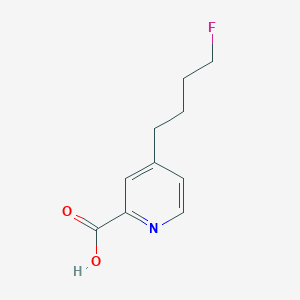
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a carbonate ester linked to a pyrrolidinone ring. It is used in various chemical and biological applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate typically involves the reaction of 1-methylcyclopropyl chloroformate with 2,5-dioxopyrrolidin-1-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Hydrolysis: Water or aqueous acids, typically at room temperature.
Major Products
Substitution Reactions: Products include substituted carbamates or carbonates.
Hydrolysis: Products include 2,5-dioxopyrrolidin-1-ylamine and 1-methylcyclopropanol.
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the protection of amino groups and the formation of carbamates.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various chemical transformations and modifications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar structure but with two pyrrolidinone rings.
N-Hydroxysuccinimide esters: Similar reactivity and applications in bioconjugation and protein modification.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H11NO5 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate |
InChI |
InChI=1S/C9H11NO5/c1-9(4-5-9)14-8(13)15-10-6(11)2-3-7(10)12/h2-5H2,1H3 |
Clave InChI |
NECDNOYQKBVSFR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)OC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-](/img/structure/B8467860.png)

![methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate](/img/structure/B8467873.png)

![3-[(2,4-Dihydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8467897.png)









